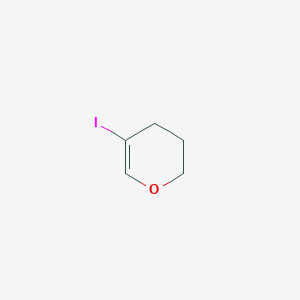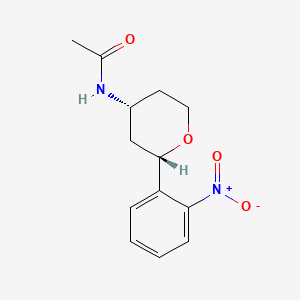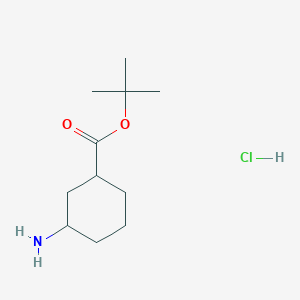![molecular formula C36H50N4O7S2 B12302683 (2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cy3 amina, también conocida como Sulfo-cianina 3 amina, es un derivado colorante soluble en agua de la cianina 3. Este compuesto se caracteriza por su alta fotoestabilidad y compatibilidad con diversos equipos de medición de fluorescencia. Es fácilmente detectable a simple vista y se utiliza comúnmente en el etiquetado biológico debido a su capacidad para unirse a proteínas y anticuerpos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Sulfo-Cy3 amina se sintetiza introduciendo un grupo amino en el colorante cianina 3. El ion sulfonato en el compuesto aumenta su solubilidad en agua, lo que lo hace adecuado para soluciones acuosas . La síntesis implica la reacción de la cianina 3 con un grupo amino, típicamente a través de sustitución nucleofílica o secuencias de adición-eliminación .
Métodos de producción industrial
La producción industrial de Sulfo-Cy3 amina implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para un alto rendimiento y pureza, asegurando la idoneidad del compuesto para diversas aplicaciones en investigación científica .
Análisis De Reacciones Químicas
Tipos de reacciones
Sulfo-Cy3 amina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo amino puede reaccionar con grupos carboxilo para formar enlaces covalentes.
Reacciones de reticulación: Puede participar en reacciones de reticulación con aminas primarias utilizando reactivos como ésteres de N-hidroxisuccinimida e imidoésteres.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ésteres de N-hidroxisuccinimida, isotiocianatos e imidoésteres. Las reacciones suelen ocurrir en condiciones suaves, a menudo en soluciones acuosas o disolventes orgánicos como DMSO y DMF .
Productos principales
Los productos principales formados a partir de estas reacciones son conjugados unidos covalentemente de Sulfo-Cy3 amina con moléculas biológicas como proteínas, anticuerpos y ácidos nucleicos .
Aplicaciones en investigación científica
Sulfo-Cy3 amina tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Etiquetado biológico: Se utiliza para etiquetar proteínas, anticuerpos y ácidos nucleicos para rastrear su ubicación y cambios dinámicos en muestras biológicas.
Quimiosensores: Actúa como un quimiosensor colorimétrico para el reconocimiento de cationes metálicos con relevancia biológica y ambiental.
Microscopía de fluorescencia: Utilizado en microscopía de fluorescencia debido a su alta fotoestabilidad y fluorescencia brillante.
Sondas moleculares: Se emplea como una sonda molecular en varios ensayos bioquímicos y pruebas diagnósticas.
Aplicaciones Científicas De Investigación
Sulfo-Cy3 amine has a wide range of applications in scientific research, including:
Biological Labeling: Used to label proteins, antibodies, and nucleic acids for tracking their location and dynamic changes in biological samples.
Chemosensors: Acts as a colorimetric chemosensor for the recognition of metal cations with biological and environmental relevance.
Fluorescence Microscopy: Utilized in fluorescence microscopy due to its high photostability and bright fluorescence.
Molecular Probes: Employed as a molecular probe in various biochemical assays and diagnostic tests.
Mecanismo De Acción
Sulfo-Cy3 amina ejerce sus efectos a través de su funcionalidad amina, que puede reaccionar con grupos carboxilo para formar enlaces covalentes. Esto le permite unirse a moléculas biológicas como proteínas y anticuerpos, permitiendo el seguimiento de su ubicación y cambios dinámicos en muestras biológicas . El ion sulfonato en el compuesto mejora su solubilidad en agua, lo que lo hace adecuado para su uso en soluciones acuosas .
Comparación Con Compuestos Similares
Compuestos similares
TAMRA (Tetrametilrodamina): Otro colorante fluorescente utilizado para etiquetar moléculas biológicas.
Alexa Fluor 555: Un colorante brillante y fotoestable similar a Sulfo-Cy3 amina.
DyLight 550: Conocido por su alta intensidad de fluorescencia y estabilidad.
BODIPY TMR-X: Un colorante con propiedades de fluorescencia similares.
Singularidad
Sulfo-Cy3 amina destaca por su alta solubilidad en agua y compatibilidad con diversos equipos de medición de fluorescencia. Su capacidad para formar enlaces covalentes estables con moléculas biológicas lo hace particularmente útil para aplicaciones en etiquetado biológico y microscopía de fluorescencia .
Propiedades
Fórmula molecular |
C36H50N4O7S2 |
|---|---|
Peso molecular |
714.9 g/mol |
Nombre IUPAC |
(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) |
Clave InChI |
ZVOZJQQPUBRDRD-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)



